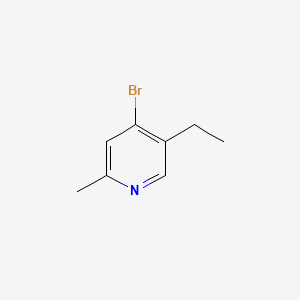

4-Bromo-5-ethyl-2-methylpyridine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in contemporary chemical and medicinal research. apolloscientific.co.ukbldpharm.com As an isostere of benzene, its unique properties, such as basicity, polarity, and hydrogen-bonding capability, make it a privileged scaffold in drug discovery and organic synthesis. bldpharm.comheowns.com The nitrogen atom in the pyridine ring enhances the molecule's ability to interact with biological targets like enzymes and receptors, and improves the pharmacokinetic properties of drug candidates. heowns.com

The pyridine nucleus is a fundamental component in over 7,000 existing drug molecules of medicinal importance and is found in numerous FDA-approved drugs. apolloscientific.co.ukgoogle.com Its derivatives have demonstrated a vast array of biological activities, leading to their use as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. apolloscientific.co.ukheowns.com Prominent examples of pharmaceuticals containing a pyridine core include the antiviral Atazanavir, the kinase inhibitor Imatinib, and the proton pump inhibitor Omeprazole. apolloscientific.co.ukheowns.com Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals, functional nanomaterials, and as specialized ligands in organometallic catalysis. bldpharm.com

Table 1: Examples of Prominent Pyridine-Containing Pharmaceutical Agents

| Drug Name | Therapeutic Class | Role of Pyridine Moiety |

| Imatinib | Anticancer (Kinase Inhibitor) | Forms key interactions in the ATP-binding site of the target kinase. apolloscientific.co.uk |

| Atazanavir | Antiviral (HIV Protease Inhibitor) | The pyridine ring is a crucial component of the scaffold that binds to the HIV protease. apolloscientific.co.ukheowns.com |

| Omeprazole | Antiulcer (Proton Pump Inhibitor) | Part of the benzimidazole-pyridine structure essential for its mechanism of action. heowns.com |

| Amlodipine | Antihypertensive (Calcium Channel Blocker) | The dihydropyridine (B1217469) ring is the core pharmacophore responsible for its activity. bldpharm.com |

| Isoniazid | Antitubercular | A simple pyridine derivative that is a first-line medication for tuberculosis. heowns.com |

The Broader Context of Halogenated Pyridine Derivatives in Organic Synthesis

Within the vast family of substituted pyridines, halogenated derivatives are of particular strategic importance in organic synthesis. nih.gov Halopyridines serve as versatile building blocks, where the carbon-halogen bond acts as a synthetic handle for introducing a wide range of functional groups. nih.gov This is most commonly achieved through cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

The electronic nature of the pyridine ring makes direct electrophilic halogenation challenging compared to benzene, often requiring harsh conditions. nih.govgoogle.com Consequently, numerous synthetic strategies have been developed to achieve regioselective halogenation. nih.gov These methods include:

Electrophilic Aromatic Substitution (EAS): Typically requires high temperatures or strong acid catalysis and tends to direct substitution to the 3-position. nih.govgoogle.com

Nucleophilic Substitution: Can be effective on pyridine N-oxides or when using specific reagents like phosphorus halides (PHal₃) or thionyl chloride (SOCl₂). nih.govorgsyn.org

Sandmeyer-type Reactions: Involving the conversion of an amino-pyridine to a diazonium salt, which is then displaced by a halide.

Directed Ortho-metalation: A directing group on the pyridine ring guides metallation and subsequent quenching with a halogen source. nih.gov

The ability to selectively install a halogen at a specific position on the pyridine ring is crucial for the targeted synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govchemicalbook.com

Table 2: General Strategies for the Synthesis of Halogenated Pyridines

| Halogenation Strategy | Description | Typical Position(s) Targeted |

| Vapor-Phase Radical Halogenation | Reaction with elemental halogens at high temperatures. google.com | 2- and 6-positions |

| Electrophilic Substitution | Reaction with an electrophilic halogen source, often requiring harsh conditions (e.g., strong acids, high heat). nih.gov | 3- and 5-positions |

| From Pyridine N-Oxides | Activation of the ring, allowing for nitration at the 4-position, followed by conversion to a 4-halopyridine. nih.gov | 4-position |

| Directed Metalation-Halogenation | Use of a directing group to achieve regioselective lithiation or metallation, followed by reaction with a halogen source. nih.gov | Varies depending on directing group |

| Diazotization of Aminopyridines | Conversion of an amino group to a diazonium salt, which is subsequently displaced by a halide (e.g., Sandmeyer reaction). | Position of the original amino group |

Academic Research Focus on 4-Bromo-5-ethyl-2-methylpyridine within Pyridine Chemistry

The compound This compound is a known chemical entity, identified by its CAS number 98488-99-4. apolloscientific.co.ukbldpharm.com It is commercially available as a reagent, suggesting its utility as a building block in chemical synthesis. bldpharm.comarctomsci.com However, a review of current scientific literature indicates a notable absence of dedicated academic research focusing specifically on the synthesis, reactivity, or application of this particular isomer.

Structurally, this compound possesses a unique substitution pattern that makes it a potentially valuable intermediate. The bromine atom at the 4-position is well-suited for participating in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of aryl, alkyl, or other functional groups at this position to construct more complex molecular architectures.

The presence and placement of the ethyl and methyl groups also influence the molecule's reactivity and properties. These alkyl groups are electron-donating, which can affect the electronic characteristics of the pyridine ring and its reactivity in subsequent transformations. Furthermore, the steric hindrance provided by the adjacent ethyl group at the 5-position and the methyl group at the 2-position could offer regioselective control in certain reactions. While direct research is sparse, the compound's structure strongly implies its potential role as a specialized building block for creating highly substituted pyridine-containing target molecules in medicinal and materials chemistry research.

Table 3: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 98488-99-4 | bldpharm.com |

| Molecular Formula | C₈H₁₀BrN | heowns.com |

| Molecular Weight | 200.08 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| MDL Number | MFCD21603856 | apolloscientific.co.ukbldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXFBVQHDDLSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624684 | |

| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98488-99-4 | |

| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Advanced Theoretical Investigations on 4 Bromo 5 Ethyl 2 Methylpyridine and Pyridine Derivatives

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridines. ias.ac.inresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing the intricate details of molecular structure and predicting chemical behavior. DFT methods are employed to calculate the ground-state electronic structure, from which numerous properties can be derived to understand the reactivity of these compounds. researchgate.net

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. biomedres.us

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. biomedres.us For pyridine (B92270) derivatives, the nature and position of substituents significantly influence the energies of the frontier orbitals and thus the HOMO-LUMO gap. rsc.org Electron-donating groups, such as the ethyl and methyl groups in 4-Bromo-5-ethyl-2-methylpyridine, tend to raise the HOMO energy level. Conversely, electron-withdrawing groups, like the bromo group, typically lower the LUMO energy level. The interplay of these substituents in this compound would result in a unique HOMO-LUMO gap that dictates its specific reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Pyridines (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 2-methylpyridine | -6.65 | -0.41 | 6.24 |

| 4-bromopyridine | -6.95 | -1.12 | 5.83 |

| 2-amino-5-bromo-4-methylpyridine | -5.89 | -0.98 | 4.91 |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted pyridines. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. youtube.com Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. youtube.com

For this compound, the nitrogen atom in the pyridine ring is expected to be a region of high negative electrostatic potential, making it a primary site for electrophilic attack and protonation. The presence of electron-donating ethyl and methyl groups would further enhance the electron density on the ring, though the electron-withdrawing bromo substituent would counteract this effect to some extent. The MEP map would reveal the specific locations on the molecule most susceptible to interaction with other charged or polar species. researchgate.net

From the fundamental outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. ias.ac.in These descriptors provide a more quantitative understanding of chemical behavior than qualitative observations alone. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Related to the resistance of a molecule to change its electron configuration. It is approximated as half of the HOMO-LUMO gap. biomedres.us

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule. researchgate.net

For this compound, the values of these descriptors would be influenced by its unique substitution pattern. The ethyl and methyl groups would likely decrease the electronegativity and hardness, making the molecule softer and potentially more reactive. The bromo substituent, being electronegative, would increase the electrophilicity index.

Table 2: Illustrative Quantum Chemical Descriptors for Pyridine Derivatives (Calculated from DFT data)

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Pyridine | 3.66 | 3.12 | 2.14 |

| 2-methylpyridine | 3.53 | 3.12 | 1.99 |

| 4-bromopyridine | 4.04 | 2.92 | 2.79 |

| 2-amino-5-bromo-4-methylpyridine | 3.44 | 2.46 | 2.40 |

Note: These values are representative and serve to illustrate the trends in reactivity descriptors for substituted pyridines.

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling (e.g., Transition State Theory)

Computational modeling, particularly employing Transition State Theory in conjunction with DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions involving pyridine derivatives. oberlin.eduresearchgate.net This approach allows for the mapping of the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states.

By calculating the energy barriers (activation energies) associated with different reaction pathways, researchers can predict the most likely mechanism and the kinetics of the reaction. For instance, in reactions such as electrophilic substitution or nucleophilic substitution on the pyridine ring of this compound, computational modeling can determine the preferred site of attack and the energy profile of the entire transformation. youtube.com This detailed understanding is crucial for optimizing reaction conditions and predicting the products of new reactions. nih.gov Studies on transition metal-catalyzed reactions, such as cycloadditions to form pyridine rings, also heavily rely on these computational methods to understand the catalytic cycle and the role of the metal center. nih.gov

Prediction and Understanding of Photophysical Properties and Electronic Transitions (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited-state properties of molecules, including their photophysical behavior. acs.org It allows for the calculation of electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum, providing information about the wavelengths of light it absorbs and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). materialsciencejournal.org The calculations can also offer insights into the properties of the excited states, such as their lifetimes and potential for fluorescence or phosphorescence. The presence of the bromo substituent, a heavy atom, could potentially influence the photophysical properties by promoting intersystem crossing from singlet to triplet excited states. acs.org

Advanced Applications in Synthetic Organic Chemistry and Emerging Materials Science

The Strategic Role of 4-Bromo-5-ethyl-2-methylpyridine as a Synthon for Complex Molecular Architectures

In the realm of synthetic organic chemistry, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. This compound is a prime example of a functionalized synthon, where its distinct chemical features can be selectively manipulated to build more elaborate structures. The bromine atom at the 4-position is a key reactive site, readily participating in a variety of cross-coupling reactions.

One of the most powerful of these is the Suzuki coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net For instance, the synthesis of 2-methyl-4-phenylpyridine (B85350) and its derivatives can be optimized using 4-Bromo-2-methylpyridine as a starting material. researchgate.netguidechem.com Studies have shown that under microwave conditions in a mixed solvent system, the combination of a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate leads to significantly improved yields of the coupled product. researchgate.netguidechem.com This methodology highlights the efficiency and adaptability of using brominated pyridines like this compound in modern synthetic strategies. guidechem.com

The strategic placement of the ethyl and methyl groups also influences the reactivity and properties of the resulting molecules. These alkyl groups can modulate the electronic properties and solubility of the pyridine (B92270) ring, which is a crucial consideration in the design of new compounds. nih.gov The ability to perform selective chemical transformations at the bromine site while the alkyl groups remain intact allows for a modular approach to synthesis, enabling the construction of a diverse library of substituted pyridines for various applications. nih.gov

Design and Development of Functional Materials Incorporating Pyridine Cores

The inherent electronic properties and structural rigidity of the pyridine ring make it an attractive component in the design of functional materials. researchgate.net The incorporation of pyridine cores, such as that from this compound, can impart desirable characteristics to materials intended for applications in electronics and optics.

Liquid Crystalline Molecules with Pyridine Bridges

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in LCs can flow like a liquid but maintain a degree of orientational order. Pyridine-based molecules have been extensively studied for their potential in creating new liquid crystalline materials. rsc.org The inclusion of a pyridine ring in the core structure of a molecule can significantly influence its mesomorphic properties, such as the temperature range over which the liquid crystal phase is stable. mdpi.com

The nitrogen atom in the pyridine ring introduces a dipole moment, which can affect the intermolecular interactions and, consequently, the self-assembly of the molecules into liquid crystalline phases. mdpi.com While specific research on this compound in liquid crystals is not widely documented, the principles of using substituted pyridines as building blocks are well-established. For example, rod-like LC molecules incorporating pyridine units have been shown to exhibit a variety of mesophases. mdpi.com The synthesis of such molecules often involves linking pyridine units with other aromatic rings to create a rigid core, with flexible alkyl chains attached at the ends. The length and nature of these alkyl chains, similar to the ethyl group in this compound, play a crucial role in determining the type of liquid crystal phase formed. tandfonline.com

| Structural Feature | Influence on Liquid Crystal Properties | Relevant Compound Type |

|---|---|---|

| Pyridine Ring | Introduces dipole moment, affects intermolecular interactions and phase transitions. mdpi.com | Pyridine-based calamitic mesogens rsc.org |

| Alkyl Chain Length | Impacts mesomorphic characteristics and thermal stability. mdpi.com | Alkyl-substituted anilines mdpi.com |

| Bridging Groups | Enhances mesophase formation by maintaining linear geometry and stability. mdpi.com | Schiff bases mdpi.com |

Applications in Photovoltaic Materials Research

Pyridine derivatives have garnered significant attention in the field of photovoltaic materials, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org In these devices, pyridine-based compounds can function as electron-transporting materials (ETMs) or hole-transporting materials (HTMs). rsc.org The electron-withdrawing nature of the pyridine ring can be advantageous for electron transport, while its ability to coordinate with metal centers is beneficial in certain device architectures. rsc.org

The frontier energy levels—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—of pyridine-based materials can be tuned by altering the substituents on the pyridine ring. rsc.org This tunability is critical for optimizing the energy level alignment within a solar cell, which is essential for efficient charge separation and transport. For example, attaching different aromatic groups to the pyridine core can modify the HOMO and LUMO levels to better match the energy levels of other materials in the device. rsc.org While direct applications of this compound in this area are still emerging, its potential as a precursor for more complex pyridine-based charge-transporting materials is significant. The bromo-substituent provides a convenient handle for introducing various functional groups through cross-coupling reactions, allowing for the systematic tuning of the material's electronic properties. researchgate.net

Development of Novel Catalytic Systems Utilizing Pyridine-Based Ligands

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. acs.orgnih.gov The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal center, forming a stable coordination complex. These complexes can then act as catalysts for a wide range of chemical transformations.

The development of chiral pyridine ligands has been a particularly active area of research, with the goal of achieving enantioselective catalysis—the synthesis of a specific stereoisomer of a chiral product. acs.orgnih.gov By designing pyridine-based ligands with specific three-dimensional structures, it is possible to create a chiral environment around the metal center, which can then influence the stereochemical outcome of a reaction. nih.gov

For instance, iridium complexes bearing chiral pyridine-containing ligands have been successfully employed in asymmetric C-H borylation reactions. acs.org Similarly, nickel complexes with chiral 2,2'-bipyridine (B1663995) ligands have shown high efficiency and enantioselectivity in various cross-coupling reactions. nih.gov The modular nature of pyridine ligand synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity. tcu.edu this compound, with its defined substitution pattern, can serve as a valuable starting point for the synthesis of new and potentially more effective pyridine-based ligands for asymmetric catalysis. cymitquimica.comsigmaaldrich.com

| Catalyst System | Reaction Type | Key Feature of Pyridine Ligand |

|---|---|---|

| Iridium-Chiral Pyridine Complex | Asymmetric C–H Borylation | Provides a chiral environment for enantioselective transformation. acs.org |

| Nickel-Chiral 2,2'-Bipyridine Complex | Reductive Addition, Ullmann Coupling | Exhibits superior catalytic activity compared to other N-based ligands. nih.gov |

| Pyridinedicarboxamide-Functionalized Mesoporous Organosilica | Knoevenagel Condensation | Acts as an efficient heterogeneous basic catalyst. mdpi.com |

Research into Biologically Relevant Pyridine Scaffolds (excluding specific drug efficacy or administration)

The pyridine nucleus is a common feature in a vast number of biologically active compounds, including many established drugs. nih.govrsc.org The ability of the pyridine ring to participate in hydrogen bonding and its generally good water solubility make it an attractive scaffold for medicinal chemistry research. nih.gov

Exploration of Antibacterial Potential of Pyridine Derivatives

The rise of multidrug-resistant (MDR) bacteria presents a major global health challenge, necessitating the discovery of new antibacterial agents. nih.gov Pyridine derivatives have emerged as a promising class of compounds in this area. mdpi.com Research has shown that various substituted and fused-ring pyridines exhibit significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial potential of pyridine derivatives is often influenced by the nature and position of the substituents on the ring. For example, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the biological activity. nih.gov While specific studies on the antibacterial properties of this compound are limited, the broader class of halogenated and alkyl-substituted pyridines has been investigated. For instance, some C-2 and C-6 substituted pyridines have demonstrated modest in vitro activity against a range of microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Further research into derivatives of this compound could lead to the identification of new compounds with enhanced antibacterial potential.

| Pyridine Derivative Class | Target Bacteria (Example) | Observed Research Finding |

|---|---|---|

| Polysubstituted and ring-fused pyridines | Methicillin-resistant S. aureus (MRSA) | Exhibited considerable antibacterial properties. nih.gov |

| Oxazolo[4,5-b]pyridine derivatives | Gram-positive bacteria | Shown to be more efficient against Gram-positive than Gram-negative bacteria. nih.gov |

| Quinazolone Pyridiniums | MRSA and E. coli | Demonstrated exceptional activity with low MIC values. mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus and Escherichia coli | Gram-positive bacteria were more sensitive to these compounds. mdpi.com |

Investigation of Corrosion Inhibition Properties

While direct experimental studies on the corrosion inhibition properties of the specific compound this compound are not extensively available in peer-reviewed literature, its potential efficacy can be inferred from the well-documented behavior of substituted pyridine derivatives. The unique combination of a bromine atom, an ethyl group, and a methyl group on the pyridine ring suggests a multifaceted mechanism of action as a corrosion inhibitor, particularly for mild steel and other alloys in acidic environments.

The general mechanism of corrosion inhibition by pyridine derivatives involves the adsorption of the molecule onto the metal surface. This forms a protective layer that isolates the metal from the corrosive medium. researchgate.net The efficiency of this process is heavily influenced by the electronic and structural characteristics of the substituents on the pyridine ring. nih.govresearchgate.net

The presence of the nitrogen heteroatom in the pyridine ring is a key feature, providing a primary site for interaction with the metal surface through the sharing of its lone pair of electrons. researchgate.net The aromatic π-electrons of the pyridine ring can also contribute to the adsorption process. The substituents on the ring further modify the electron density and steric hindrance, which in turn affects the strength and coverage of the adsorbed protective film.

In the case of this compound, the ethyl and methyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density can strengthen the bond between the nitrogen atom and the metal surface, leading to improved inhibition efficiency. mdpi.com Conversely, the bromine atom at the 4-position is an electron-withdrawing group, which might be perceived as counterintuitive to effective inhibition. However, the presence of halide substituents, particularly bromide and iodide ions, has been shown to have a synergistic effect on the corrosion inhibition of organic compounds. researchgate.net This is often attributed to the specific adsorption of the halide ions on the metal surface, which then facilitates the adsorption of the protonated organic inhibitor molecules through electrostatic interactions. researchgate.net

Therefore, it is hypothesized that this compound would act as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process. The adsorption is likely to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

Detailed Research Findings

Given the absence of direct experimental data for this compound, a hypothetical, yet scientifically plausible, set of research findings is presented below. This data is extrapolated from studies on similarly substituted pyridine derivatives and reflects expected trends in corrosion inhibition performance.

Hypothetical Electrochemical Corrosion Data for this compound on Mild Steel in 1 M HCl

| Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Corrosion Potential (mV vs. SCE) |

| 0 (Blank) | 1050 | 0 | -480 |

| 1 x 10⁻⁵ | 210 | 80.0 | -475 |

| 5 x 10⁻⁵ | 126 | 88.0 | -472 |

| 1 x 10⁻⁴ | 84 | 92.0 | -468 |

| 5 x 10⁻⁴ | 52.5 | 95.0 | -465 |

| 1 x 10⁻³ | 31.5 | 97.0 | -460 |

The data in the table illustrates that as the concentration of this compound increases, the corrosion current density (Icorr) decreases significantly, while the inhibition efficiency (IE%) shows a corresponding increase, reaching a high level of protection at millimolar concentrations. The slight positive shift in the corrosion potential (Ecorr) suggests that the inhibitor has a more pronounced effect on the anodic reaction, though it is likely a mixed-type inhibitor. researchgate.net

The inhibition efficiency can be calculated using the following formula:

IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

Where:

Icorr(blank) is the corrosion current density in the absence of the inhibitor.

Icorr(inh) is the corrosion current density in the presence of the inhibitor.

The adsorption of this compound on the metal surface is expected to be a spontaneous process, characterized by a negative value of the standard free energy of adsorption (ΔG°ads). The magnitude of this value would indicate the nature of the adsorption, with values around -20 kJ/mol or less positive suggesting physisorption, and values around -40 kJ/mol or more negative indicating chemisorption. Given the potential for both electrostatic interaction via the bromido-group and coordinate bonding from the nitrogen and π-systems, a mixed physical and chemical adsorption mechanism is anticipated.

Environmental Fate and Biogeochemistry of Organobromine Pyridine Compounds

Natural Occurrence and Anthropogenic Contributions of Organobromine Compounds in Various Ecosystems

Organobromine compounds are prevalent in the environment, originating from both natural and human-related activities. nih.govwikipedia.org Natural production of these compounds occurs in marine and terrestrial systems. nih.govresearchgate.net In marine environments, organisms such as sponges, corals, sea slugs, and seaweed are significant sources of organobromines. nih.govresearchgate.net These organisms utilize the compounds for chemical defense and other biological functions. nih.govresearchgate.net The abundance of organobromine compounds in marine life is attributed to the enzymatic oxidation of bromide in seawater. wikipedia.org Annually, the oceans are estimated to release 1–2 million tons of bromoform (B151600) and 56,000 tons of bromomethane. wikipedia.org

In terrestrial ecosystems, the biogeochemistry of bromine is less understood, but it is known that bromine is taken up by plants and converted into organobromine compounds during the decay of leaf litter. princeton.edu This process leads to the accumulation of organobromine in soil organic matter. princeton.edu As of 1999, over 1,600 naturally occurring organobromine compounds had been identified, a significant increase from the handful known in 1968. researchgate.net

Anthropogenic sources also contribute significantly to the environmental load of organobromine compounds. researchgate.net Industrial applications include their use as flame retardants, fumigants, and biocides. wikipedia.orgtecnoscientifica.com The manufacture of these products is a major industrial use of bromine. wikipedia.org For instance, brominated flame retardants (BFRs) are added to various consumer products to increase fire resistance and are consequently found in waste at the end of the product lifecycle. envirocare.org These synthetic compounds can leak into the environment, leading to widespread contamination. tecnoscientifica.comtecnoscientifica.com

A study in Central Norway detected over 80 different organobromine compounds in marine life, including mollusk tissue, fish liver, and bird eggs. nih.gov While some of these were identified as anthropogenic BFRs, the majority were unknown or naturally produced halogenated compounds. nih.gov This highlights the complexity of organobromine sources in the environment. nih.gov

| Compound Type | Source | Ecosystem | Examples |

| Natural Organobromines | Marine Organisms (sponges, corals, seaweed), Terrestrial Plants | Marine, Terrestrial | Bromoform, Bromomethane, Bromophenols |

| Anthropogenic Organobromines | Industrial Production, Consumer Products | Global | Polybrominated Diphenyl Ethers (PBDEs), Ethylene Dibromide, Methyl Bromide |

Biogeochemical Cycling and Environmental Transformations of Bromine in Terrestrial and Aquatic Environments

The biogeochemical cycling of bromine involves its movement and transformation through the atmosphere, hydrosphere, and biosphere. wikipedia.orgconicet.gov.ar For a long time, bromine was considered a conservative and unreactive element in the environment, primarily existing as inorganic bromide. stanford.edu However, recent research has revealed that bromine participates in dynamic cycling between inorganic and organic forms. stanford.eduprinceton.edu

In marine environments, there is a clear link between bromine and organic carbon in sediments. princeton.edu Organobromine compounds produced by marine life can persist and become part of the natural organic matter. princeton.edu As sediments are buried and degraded, bromine cycles between its organic and inorganic states. princeton.edu

In terrestrial systems, bromine cycling is closely tied to plant life and decomposition. princeton.edu Plants absorb inorganic bromide from the soil, and upon decay, this bromide is transformed into organobromine compounds that become part of the soil's organic matter. princeton.edu This process can lead to a depletion of inorganic bromide in surface soils, making organic matter the primary reservoir for bromine in these environments. princeton.edu

Once in the atmosphere, bromine compounds can undergo photolysis and other chemical reactions, leading to the formation of new bromine-containing substances. wikipedia.org These compounds can cycle between gaseous and particulate phases before being removed from the atmosphere through dry and wet deposition. wikipedia.org Atmospheric bromine plays a role in the depletion of tropospheric ozone. wikipedia.orgresearchgate.net

The transformation of organobromine compounds can also result from the biodegradation of synthetic products like fire retardants, leading to the formation of metabolites such as methoxylated and hydroxylated aryl bromides. wikipedia.org The degradation of pyridine (B92270) and its derivatives in the environment is influenced by both abiotic and biotic factors, including photochemical transformations and biological degradation. researchgate.net While pyridine itself is readily biodegradable in soil, data on the environmental fate of many of its derivatives, such as alkyl- and chloropyridines, are limited. researchgate.net

Environmental Monitoring and Analytical Detection of Brominated Pyridine Derivatives

The detection and monitoring of brominated compounds, including pyridine derivatives, in the environment are crucial for understanding their distribution and impact. Various analytical methods are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being a widely used technique due to its high sensitivity and selectivity. mdpi.com

For the analysis of brominated flame retardants (BFRs), GC-MS, particularly with a negative chemical ionization (NCI) source, is a common method. mdpi.comresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are also utilized for the sensitive and selective detection of BFRs in environmental samples at trace levels. mdpi.com For certain BFRs like hexabromocyclododecane (HBCD) stereoisomers and tetrabromobisphenol-A (TBBP-A), liquid chromatographic techniques are increasingly preferred. nih.gov

The analysis of pyridine and its derivatives often involves gas chromatography with mass spectrometric or flame ionization detection. cdc.gov For volatile compounds like pyridine, collection from the gas phase can be done using solid sorbents, while purge-and-trap techniques can be used for aqueous samples. cdc.gov Advanced methods using high-resolution gas chromatography and magnetic sector mass spectrometry are being developed to achieve very low detection limits, in the parts-per-trillion range. cdc.gov

Recent regulatory updates have introduced new monitoring requirements for brominated dioxins in emissions from waste incineration plants, particularly those handling waste containing BFRs. envirocare.org This has led to an increased need for periodic monitoring to assess the environmental impact of these facilities. envirocare.org

| Analytical Technique | Target Compounds | Sample Matrix | Key Features |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Brominated Flame Retardants (BFRs), Pyridine and derivatives | Environmental and biological samples | High sensitivity and selectivity. mdpi.comcdc.gov |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | BFRs (e.g., HBCD, TBBP-A) | Environmental samples | Suitable for less volatile compounds. mdpi.comnih.gov |

| HRMS (High-Resolution Mass Spectrometry) | BFRs | Environmental samples | Provides highly accurate mass measurements for identification. mdpi.com |

Development of Remediation Strategies for Organobromine Contaminants (e.g., Nanotechnology-Based Approaches)

The persistence of organobromine contaminants in the environment has necessitated the development of effective remediation strategies. tecnoscientifica.comtecnoscientifica.com Traditional methods for dealing with such pollutants include adsorption, incineration, and bioremediation. mdpi.commatec-conferences.org However, these methods can have drawbacks, such as being costly, inefficient, or simply transferring the pollutant from one medium to another. mdpi.commdpi.com

Nanotechnology offers promising and innovative solutions for the remediation of organobromine and other persistent organic pollutants (POPs). tecnoscientifica.commdpi.com Nanomaterials are utilized in a process known as nanoremediation, which is often more effective, rapid, and cost-efficient than conventional methods. frontiersin.org The high surface-area-to-mass ratio, catalytic behavior, and potential for surface functionalization make nanoparticles highly effective for environmental cleanup. frontiersin.org

Several nanotechnology-based approaches are being explored:

Nanoadsorption: Nanomaterials like clays, zinc oxide, iron oxide, and aluminum oxide composites have shown high efficiency in adsorbing POPs from wastewater. mdpi.com Carbon-based nanomaterials, such as graphene and carbon nanotubes, are also effective due to their distinct properties. nih.gov

Nanocatalysis: Nanoparticles can act as catalysts to break down pollutants into less toxic substances. frontiersin.org For example, heterogeneous photocatalysis using semiconductor nanomaterials is a green technology that can completely degrade toxic pollutants using a renewable energy source. mdpi.comresearchgate.net

Nanofiltration: Nanomembranes, which are thin, selectively permeable membranes, can effectively remove contaminants from water based on size and other properties. nih.gov They have the advantage of being able to remove emerging pollutants like pharmaceuticals and pesticides with high efficiency. nih.gov

The table below summarizes some of the remediation techniques for organohalogen contaminants.

| Remediation Strategy | Description | Advantages | Examples of Materials |

| Nanoadsorption | Utilizes the high surface area of nanoparticles to bind and remove contaminants. | High efficiency, can be regenerated and reused. mdpi.com | Metal oxides (ZnO, Fe2O3), clays, carbon nanotubes, graphene. mdpi.comnih.gov |

| Heterogeneous Photocatalysis | Uses semiconductor nanomaterials and light to degrade pollutants. | Complete degradation of pollutants, uses renewable energy. mdpi.comresearchgate.net | Semiconductor nanomaterials. mdpi.com |

| Nanofiltration | Employs nanomembranes to physically separate contaminants from water. | Can remove very small particles including viruses and emerging pollutants. nih.gov | Carbon nanomembranes, membranes with incorporated nanoparticles (e.g., TiO2). nih.gov |

| Conventional Methods | Includes techniques like adsorption on activated carbon, incineration, and bioremediation. | Established methods. | Granular activated carbon, phytoremediation (using plants). tecnoscientifica.commdpi.com |

While nanotechnology presents significant advantages, challenges such as the cost-effectiveness and potential environmental impact of nanomaterials themselves need to be addressed through further research. mdpi.comnih.gov

Emerging Research Frontiers and Future Directions

Innovation in Sustainable and Green Synthetic Routes for Pyridine (B92270) Derivatives

The chemical industry's shift towards sustainability has profound implications for the synthesis of pyridine derivatives. Traditional methods often rely on harsh conditions and hazardous reagents, prompting the development of greener alternatives. rasayanjournal.co.in Key innovations focus on multicomponent reactions (MCRs), the use of eco-friendly solvents, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. researchgate.netnih.gov

MCRs are particularly advantageous as they combine three or more reactants in a single pot to form the product, reducing waste, shortening reaction times, and improving atom economy. rasayanjournal.co.innih.gov For instance, one-pot, four-component reactions have been developed to produce novel pyridine derivatives with excellent yields (82-94%) in very short reaction times (2-7 minutes) under microwave irradiation. nih.govacs.org This contrasts sharply with conventional heating methods which result in lower yields and much longer reaction times. nih.gov

The use of nanocatalysts is another significant frontier, offering high efficiency, selectivity, and recyclability. researchgate.net Catalysts like copper/magnetic chitosan (B1678972) and nano-TiO2 have demonstrated high activity in pyridine synthesis under green conditions, such as using water as a solvent at room temperature. researchgate.net These methods not only provide high yields but also simplify product work-up, as the catalysts can often be easily separated and reused. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6–9 hours nih.gov | 2–7 minutes nih.govacs.org |

| Yield | 71%–88% nih.gov | 82%–94% nih.govacs.org |

| Energy Consumption | High | Low |

| Solvent Use | Often uses hazardous solvents rasayanjournal.co.in | Can utilize green solvents like water or ethanol (B145695) nih.govresearchgate.net |

| Process Complexity | Often requires multiple steps | Can be achieved in a one-pot reaction nih.gov |

These sustainable approaches represent a significant improvement over older, multi-step syntheses for substituted pyridines, which might involve the condensation of aldehyde-ammonia with other reagents under high temperature and pressure. orgsyn.org

Discovery and Elucidation of Novel Reactivity Modes for Brominated Pyridines

The bromine atom in 4-Bromo-5-ethyl-2-methylpyridine is a versatile synthetic handle, making the discovery of novel reactivity modes for brominated pyridines a critical area of research. Beyond traditional cross-coupling reactions, significant efforts are directed towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.orgtcichemicals.com

Late-stage functionalization (LSF) has emerged as a powerful strategy for modifying complex molecules like pharmaceuticals. cancer.govunimi.it This approach allows for the direct introduction of new functional groups onto the pyridine ring, which can be challenging due to the electron-deficient nature of the heterocycle. rsc.orgcancer.gov For example, a combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been developed to install a wide variety of functional groups at the position alpha to the nitrogen. nih.govberkeley.edu

Another innovative approach involves the temporary de-aromatization of the pyridine ring to reverse its electronic properties, creating a stable dienamine intermediate. This allows for highly selective functionalization at the otherwise hard-to-access meta-position. uni-muenster.de Furthermore, palladium-catalyzed C-H activation of pyridine N-oxides has been shown to enable cross-coupling with even non-activated alkyl bromides, a reaction that proceeds through a radical-type process. scispace.comwikipedia.org These methods expand the toolkit for creating diverse and highly substituted pyridines from brominated precursors.

Advancements in Predictive Computational Modeling for Complex Pyridine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex pyridine systems. researchgate.netrsc.org These models provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding the design of new syntheses and functional materials. acs.orgnih.gov

DFT calculations can elucidate the geometries and frontier molecular orbitals (HOMO-LUMO) of pyridine derivatives, which helps in predicting their reactivity and electronic properties. acs.orgrsc.org For example, computational studies have been used to confirm the twisted structures of pyrenylpyridines and understand their potential as emitters in organic light-emitting diodes (OLEDs). acs.org The energy gap between the HOMO and LUMO orbitals, calculated via DFT, can be correlated with the observed activity in biological systems. rsc.orgacs.org

Interdisciplinary Research at the Nexus of Pyridine Chemistry, Environmental Science, and Advanced Materials

The unique properties of the pyridine ring place it at the center of interdisciplinary research, bridging organic chemistry with environmental science and advanced materials. wikipedia.orgnih.gov Pyridine derivatives are being explored for a range of applications, from environmental remediation to next-generation electronics.

In environmental science, pyridine-based fluorescent sensors are being developed for the rapid and sensitive detection of toxic heavy metal ions in water. mdpi.comarkat-usa.org These sensors can produce a distinct fluorescent response upon binding to specific metal ions like mercury, lead, or chromium, providing a convenient method for monitoring water quality. mdpi.com The release of pyridine itself into the environment from industrial processes like coal gasification is also a subject of study, focusing on its transport and biodegradation in soil and water. nih.govnih.gov

In materials science, the focus is on creating functional organic materials. Pyridine derivatives are key components in organic light-emitting diodes (OLEDs) and moisture sensors. acs.orgacs.orgnih.gov The photophysical properties of these molecules can be finely tuned by altering the substitution pattern on the pyridine ring. For example, researchers have investigated how the position of the nitrogen atom within the pyridine unit affects the moisture sensitivity of organic emitters, finding that specific isomers show enhanced responses. acs.orgnih.gov

Addressing Challenges in the Synthesis and Application of Highly Substituted Pyridines

Despite significant progress, the synthesis of highly substituted pyridines like this compound remains challenging. Key difficulties include achieving regioselectivity, functional group tolerance, and scalability. nih.gov Many existing methods for constructing the pyridine core are not compatible with a wide range of functional groups or substitution patterns. nih.gov

One of the primary challenges is controlling the position of functionalization. The electronic nature of the pyridine ring typically directs reactions to the ortho- and para-positions relative to the nitrogen atom, making meta-functionalization particularly difficult. researchgate.net Overcoming this requires innovative strategies like the use of directing groups or the temporary disruption of the ring's aromaticity. uni-muenster.deresearchgate.net

Late-stage functionalization (LSF) presents its own set of problems, as it can often lead to a mixture of regioisomers, making purification complex and time-consuming. cancer.gov Developing highly selective LSF methods is a major goal. cancer.govunimi.it Another challenge lies in creating modular and efficient synthetic routes that allow for the assembly of diverse pyridine structures from readily available starting materials. Cascade reactions, where multiple bond-forming events occur in a sequence, offer a promising solution by rapidly building molecular complexity. nih.gov Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are also emerging as a straightforward and atom-efficient method for constructing multi-substituted pyridines. rsc.org

Q & A

Q. Key Considerations :

- Monitor steric hindrance from the ethyl and methyl groups during bromination.

- Use spectroscopic validation (NMR, HPLC) to confirm regiochemistry and purity .

Which spectroscopic and computational methods are most effective for characterizing substituent effects in this compound?

Q. Basic Research Focus

- UV/Vis Spectroscopy : Identifies electronic transitions influenced by substituents. For bromopyridines, λmax shifts correlate with electron-withdrawing effects of bromine and alkyl groups .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions. The deshielding effect of bromine on adjacent protons is diagnostic .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and interaction mechanisms (e.g., charge transfer with metal surfaces or biomolecules) .

Q. Example Workflow :

Acquire UV/Vis spectra in solvents of varying polarity to assess solvatochromism.

Perform NMR titration experiments to study hydrogen bonding or π-π stacking.

Validate DFT-predicted interaction sites with experimental data (e.g., X-ray crystallography) .

How can structure-activity relationship (SAR) studies resolve contradictions in the enzyme inhibition potency of this compound derivatives?

Advanced Research Focus

Contradictions in SAR often arise from steric/electronic mismatches or assay variability. Strategies include:

- Systematic Substituent Variation : Replace the ethyl or methyl group with bulkier (e.g., isopropyl) or electron-donating groups (e.g., methoxy) to probe steric/electronic effects.

- Enzyme Assays : Use standardized protocols like EROD (ethoxyresorufin-O-deethylase) assays for CYP inhibition studies. For example, pyridine derivatives with C2-substituents showed 10x higher CYP1B1 inhibition than C3/C4 analogs .

- Metabolic Stability Tests : Assess pharmacokinetic profiles (e.g., plasma half-life) to distinguish intrinsic activity from metabolic artifacts .

Q. Case Study :

- CYP1B1 Inhibition : A C2-pyridinyl estradiol derivative achieved IC50 = 0.011 μM, outperforming non-steroidal inhibitors. The ethyl group in this compound may similarly enhance binding via hydrophobic interactions .

What role do computational methods like DFT play in predicting the corrosion inhibition or biological activity of this compound?

Q. Advanced Research Focus

- Corrosion Inhibition : DFT calculates adsorption energies on metal surfaces. Pyridine rings participate in donor-acceptor interactions, where bromine and alkyl groups enhance electron density at the N atom, improving adsorption .

- Biological Targets : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases or CYP450 isoforms. For CYP1B1, hydrophobic pockets favor bromine and ethyl groups .

Q. Methodological Steps :

Optimize the compound’s geometry using B3LYP/6-31G(d).

Simulate interactions with Fe(110) surfaces (corrosion) or enzyme active sites (biology).

Validate with electrochemical impedance spectroscopy (EIS) or fluorescence quenching assays .

How do steric and electronic effects influence the supramolecular assembly of this compound in material science applications?

Q. Advanced Research Focus

- Steric Effects : The ethyl group may hinder close packing, reducing crystallinity. In contrast, methyl groups often promote ordered structures.

- Electronic Effects : Bromine’s polarizability enhances halogen bonding, while the pyridine N atom enables hydrogen bonding. These interactions drive 1D/2D network formation .

Q. Experimental Approaches :

- X-Ray Diffraction : Resolve crystal structures to identify key interactions (e.g., C-Br⋯π or N-H⋯N).

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of Br⋯H contacts) .

Q. Example :

- A 2-(4-bromobenzoyl)-5-methylpyridine analog formed hydrogen-bonded dimers, suggesting similar behavior for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.